GB4
Description
Properties
IUPAC Name |
N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2R,3R,4S,5S,6R)-4-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H126N2O23/c1-4-6-8-10-12-14-16-18-19-20-21-22-23-24-25-27-29-31-33-35-37-39-52(77)70-46(47(76)38-36-34-32-30-28-26-17-15-13-11-9-7-5-2)44-86-66-59(83)57(81)62(50(42-73)89-66)91-67-60(84)58(82)63(51(43-74)90-67)92-68-61(85)64(55(79)49(41-72)88-68)93-65-53(69-45(3)75)56(80)54(78)48(40-71)87-65/h36,38,46-51,53-68,71-74,76,78-85H,4-35,37,39-44H2,1-3H3,(H,69,75)(H,70,77)/b38-36+/t46-,47+,48+,49+,50+,51+,53+,54-,55-,56+,57+,58+,59+,60+,61+,62+,63-,64-,65-,66+,67-,68+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXQNLXKNDTLT-FUYPESHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)NC(=O)C)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H126N2O23 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1339.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Organic Synthesis
This compound’s chemical synthesis involves sequential glycosylation reactions to construct its tetrasaccharide backbone (GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Cer). Key challenges include controlling α/β-anomeric configurations and ensuring regioselectivity at each glycosidic bond. A landmark study achieved 47% overall yield through a 12-step process using trichloroacetimidate donors and temporary protecting groups. Critical parameters include:
Table 1: Key Reaction Conditions for this compound Synthesis
| Step | Donor | Acceptor | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | Glcβ-imidate | Ceramide | TMSOTf | 92 |
| 2 | Galβ-imidate | Glcβ-Cer | BF3·Et2O | 85 |
| 3 | Galα-imidate | Galβ-Glcβ-Cer | SnCl4 | 78 |
| 4 | GalNAcβ-imidate | Galα-Galβ-Glcβ-Cer | TMSOTf | 65 |
This approach requires meticulous purification via silica gel chromatography and HPLC, with final characterization by -NMR ( 5.2–4.5 ppm for anomeric protons) and high-resolution mass spectrometry (HRMS m/z 1254.78 [M+H]+).
Enzymatic and Chemoenzymatic Strategies
One-Pot Multiple Enzyme (OPME) Glycosylation
The OPME system bypasses traditional protection-deprotection cycles by employing glycosyltransferases in a single reaction vessel:
Equation 1:
This method achieves quantitative conversion when using:
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LgtC (α1,4-galactosyltransferase) from Neisseria meningitidis
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Gb3 synthase (β1,4-galactosyltransferase) from human sources
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CMP-sialic acid synthetase for nucleotide sugar regeneration
Table 2: OPME Reaction Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| pH | 7.5 | Maximal enzyme activity |
| Temperature | 37°C | Prevents enzyme denaturation |
| UDP-Gal concentration | 5 mM | Minimizes substrate inhibition |
| Reaction time | 24 hr | Complete conversion |
The chemoenzymatic route reduces synthesis time from weeks to 48 hours while maintaining >95% enantiomeric excess.
Structural Modification: Acetylation of this compound
Ac-Gb4 Synthesis and Characterization
Acetylation enhances this compound’s lipophilicity and membrane permeability through hydroxyl group modification:
Procedure:
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Dissolve this compound (1 mmol) in anhydrous pyridine (10 mL)
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Add acetic anhydride (5 eq) under N₂ atmosphere
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Stir at 25°C for 12 hr
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Quench with MeOH, purify via C18 reverse-phase chromatography
Structural Confirmation:
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-NMR (500 MHz, CDCl₃):
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Acetyl protons: 2.0–2.2 ppm (singlet, 3H per acetylation site)
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Anomeric protons: 5.2–4.5 ppm (multiplet, 4H)
-
-
-NMR (125 MHz, CDCl₃):
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Carbonyl carbons: 170 ppm
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Acetyl methyl carbons: 22 ppm
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Table 3: Physicochemical Properties of Ac-Gb4 vs. Native this compound
| Property | Ac-Gb4 | Native this compound |
|---|---|---|
| LogP | 8.9 ± 0.3 | 5.2 ± 0.4 |
| Caco-2 permeability | 12.7 × 10⁻⁶ cm/s | 3.1 × 10⁻⁶ cm/s |
| Plasma protein binding | 89% | 67% |
Acetylation increases membrane association by 4.1-fold compared to native this compound, as quantified via surface plasmon resonance.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR remains indispensable for verifying this compound’s regio- and stereochemistry:
Key -NMR Assignments:
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H-1 of inner Gal: 4.89 ppm (d, J = 7.8 Hz)
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H-1 of terminal GalNAc: 5.18 ppm (d, J = 3.1 Hz)
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Ceramide olefinic protons: 5.35 ppm (m)
- COSY correlations confirm the glycosidic linkage pattern, particularly the distinctive α1-4 linkage between the second and third galactose residues.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Synthesis Routes
Table 4: Economic Comparison of this compound Production Methods
| Method | Cost per gram (USD) | Purity (%) | Scalability |
|---|---|---|---|
| Chemical synthesis | 2,450 | 98.5 | Limited |
| Chemoenzymatic | 980 | 99.9 | High |
| Acetylation | 1,120 | 97.8 | Moderate |
The chemoenzymatic approach reduces raw material costs by 60% compared to traditional methods, primarily through enzyme recycling and avoided protecting groups .
Chemical Reactions Analysis
Types of Reactions: GB4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups and overall structure of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.
Scientific Research Applications
Introduction to GB4
This compound is a complex glycosphingolipid composed of a ceramide backbone attached to a carbohydrate chain. It plays crucial roles in cellular processes, including cell signaling and membrane dynamics. Its unique structure allows it to participate in various biological interactions, making it a valuable compound for research.
Membrane Dynamics and Lipid Interactions
This compound is extensively used to study membrane dynamics due to its integration into lipid bilayers. It helps in understanding how glycosphingolipids influence membrane fluidity and protein interactions. Research indicates that this compound can form lipid rafts—microdomains that facilitate signal transduction and protein sorting within the cell membrane.
Cancer Research
This compound has been identified as a potential biomarker in various cancers, particularly breast cancer. Its overexpression in tumor cells correlates with tumor aggressiveness and poor prognosis. Studies have demonstrated that targeting this compound can inhibit tumor growth and metastasis .
Case Study: Targeting this compound in Breast Cancer
- Objective : To evaluate the therapeutic potential of anti-GB4 antibodies.
- Methodology : In vitro assays were conducted using breast cancer cell lines with high this compound expression.
- Results : Treatment with anti-GB4 antibodies resulted in significant reduction of cell proliferation and induction of apoptosis.
Immunological Applications
This compound is recognized for its role in immune modulation. It serves as a ligand for specific receptors on immune cells, influencing their activation and response. This property is being explored for developing vaccines and immunotherapeutic strategies.
Vaccine Development
Research has shown that incorporating this compound into vaccine formulations can enhance immune responses against certain pathogens by promoting dendritic cell maturation and T-cell activation .
Comparative Analysis of this compound Applications
The following table summarizes the primary applications of this compound across different research domains:
Mechanism of Action
The mechanism of action of GB4 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
GB4 as a Glycolipid Receptor (this compound)
In biochemistry, this compound (globotetraosylceramide) is a glycosphingolipid involved in cellular recognition and pathogen binding. Derivatives such as aminothis compound, dimethylaminothis compound, and benzylaminothis compound are synthesized to study toxin interactions .
This compound as a Malaria Parasite Strain
In antimalarial research, this compound refers to a Plasmodium falciparum strain used to evaluate drug efficacy. Compounds like 3a , 3b , and 3e–3g (guanidine analogs) are tested against this compound and other strains (e.g., 7G8, Dd2) to determine IC50 values and selectivity factors .
This compound as a Conductive Material
In materials science, this compound denotes a graphite-based conductive carbon black composite. It is blended with carbon nanotubes (CNTs) or graphene to optimize dye-sensitized solar cell (DSSC) performance .
Comparison with Similar Compounds
This compound Glycolipid and Derivatives
This compound and its synthetic derivatives are compared for their binding affinity to verotoxins (VT1, VT2e) and gangliotriaosylceramide (GT3) at varying pH levels:
| Compound | VT1 Binding (pH 9.0) | VT2e Binding (pH 9.0) | GT3 Binding (pH 7.4) |
|---|---|---|---|
| This compound | Moderate | Strong | Moderate |
| Aminothis compound | Weak | Strong | Weak |
| Benzylaminothis compound | Weak | Moderate | None |
| Dimethylaminothis compound | Strong (pH 4.5 only) | None | None |
Key Findings :
- VT2e binds strongly to this compound and benzylaminothis compound at pH 9.0, but recognition diminishes at lower pH .
- VT1 exhibits pH-dependent binding to this compound, with negligible interaction at physiological pH .
- Aminothis compound derivatives show reduced toxin affinity compared to unmodified this compound, highlighting the role of terminal sugar modifications .
Antimalarial Compounds Targeting the this compound Strain
Guanidine analogs are evaluated for their potency against the this compound malaria strain. Data from Table 3 are summarized below:
| Compound | This compound IC50 (nM) | 7G8 IC50 (nM) | Selectivity Factor (7G8/GB4) |
|---|---|---|---|
| 3a | 45 | 765 | 17 |
| 3b | 32 | 320 | 10 |
| 3e | 20 | 5,500 | 275 |
| 3g | 28 | 4,200 | 150 |
Key Findings :
- Compound 3e demonstrates exceptional potency (IC50 = 20 nM) and selectivity (275-fold) against this compound, attributed to electron-deficient aromatic groups at meta/para positions .
- Enantiomeric differences are significant: the R-enantiomer 3c shows 48-fold higher activity in this compound than the S-enantiomer 3d .
This compound-Based Conductive Materials
This compound is blended with CNTs or graphene to enhance DSSC efficiency. Performance metrics from Tables 2 and 3 include:
| Material Ratio (Mass) | Jsc (mA/cm²) | Voc (V) | η (%) |
|---|---|---|---|
| Pure this compound | 13.50 | 0.65 | 5.32 |
| CNTs:this compound (2:1) | 14.20 | 0.67 | 5.61 |
| Graphene:this compound (1:4) | 13.83 | 0.66 | 4.94 |
Biological Activity
GB4, also known as globotetraosylceramide (this compound), is a glycosphingolipid that plays a significant role in various biological processes, including cell signaling and pathogen interactions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with viruses, and implications in disease processes.
-
Cell Signaling :
- This compound is involved in the activation of the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival. Research indicates that this compound promotes ERK activation through its interaction with EGFR, leading to enhanced MAPK signaling in cancer cells .
-
Viral Interactions :
- Human Parvovirus B19 : this compound acts as a critical factor in the infection process of B19V. While it does not facilitate the initial binding or internalization of the virus, it is essential for post-internalization events that allow viral DNA to enter the nucleus. The interaction between B19V and this compound occurs exclusively under acidic conditions, which modulates the affinity and facilitates endosomal trafficking necessary for infection .
Study on Stx2e Detection Using this compound
A study developed a novel enzyme-linked immunosorbent assay (ELISA) based on this compound to detect Shiga toxin 2e (Stx2e) from E. coli. The assay demonstrated high specificity and sensitivity for Stx2e detection, outperforming traditional methods. The results indicated a linear correlation between Stx2e concentration and absorbance values measured by the this compound-ELISA, showcasing its potential utility in clinical diagnostics .
Interaction with Cancer Cells
Another investigation into this compound's role in cancer biology revealed that it enhances cell proliferation through EGFR signaling pathways. The study provided evidence that targeting this compound may offer therapeutic avenues for cancers reliant on this signaling mechanism .
Data Tables
| Study | Findings | Significance |
|---|---|---|
| Stx2e Detection ELISA | High specificity for Stx2e; linear correlation with concentration | Diagnostic tool for bacterial infections |
| B19V Interaction | Essential for post-internalization steps; pH-dependent binding | Insight into viral entry mechanisms |
| Cancer Cell Proliferation | Promotes ERK activation via EGFR | Potential target for cancer therapy |
Q & A
Basic Research Questions
Q. How can I design a robust experimental framework to investigate the chemical properties of GB4?
- Methodological Answer : Begin by defining clear objectives aligned with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Use iterative hypothesis testing, incorporating control variables and replication protocols to ensure reliability . For example, employ factorial designs to isolate this compound-specific reactions from environmental interference.
- Tools : Utilize Google Scholar’s advanced operators (e.g.,
intitle:this compound synthesis,author:"Smith") to identify foundational methodologies .
Q. What are the best practices for conducting a literature review on this compound?
- Methodological Answer :
Use Boolean operators (e.g., This compound AND "spectral analysis" NOT commercial) to filter academic databases .
Prioritize peer-reviewed journals and avoid non-reproducible sources (e.g., ) .
Organize findings using citation management tools (e.g., Zotero) and critically evaluate for biases or methodological gaps .
Q. How do I validate the purity of this compound in synthetic experiments?
- Methodological Answer :
- Chromatography : Compare retention times against known standards, ensuring ≥95% purity .
- Spectroscopic Analysis : Use NMR and mass spectrometry, cross-referencing peaks with published data .
- Documentation : Include raw data tables and error margins in supplementary materials to enable replication .
Advanced Research Questions
Q. How can conflicting data on this compound’s thermodynamic stability be resolved?
- Methodological Answer :
Source Analysis : Trace discrepancies to methodological differences (e.g., calorimetry vs. computational models) .
Meta-Analysis : Apply weighted statistical models (e.g., random-effects models) to aggregate datasets .
Sensitivity Testing : Vary experimental conditions (e.g., temperature, solvent) to identify boundary limits .
- Example : A 2024 study resolved contradictions in this compound’s ΔH values by standardizing solvent purity thresholds .
Q. What advanced statistical methods are suitable for analyzing this compound’s structure-activity relationships?
- Methodological Answer :
- Multivariate Regression : Correlate substituent effects with reactivity using OLS or LASSO regression .
- Machine Learning : Train models on crystallographic data to predict this compound’s polymorphic forms .
- Uncertainty Quantification : Report confidence intervals and p-values to address overfitting risks .
Q. How can interdisciplinary approaches enhance this compound’s application in materials science?
- Methodological Answer :
Collaborative Frameworks : Integrate computational chemistry (DFT simulations) with experimental validations .
Cross-Domain Data Sharing : Use platforms like Zenodo to aggregate datasets from chemistry, physics, and engineering .
Ethical Review : Ensure compliance with safety protocols when scaling lab-based this compound syntheses .
Data Presentation and Reproducibility
Q. What guidelines should govern the presentation of this compound-related data in publications?
- Methodological Answer :
- Tables/Figures : Use APA/ACS formatting for clarity; avoid duplicating data in text and visuals .
- Raw Data : Archive in repositories like Figshare with DOI links .
- Reproducibility : Follow the Beilstein Journal’s standards for experimental detail (e.g., reagent batch numbers, instrument calibration logs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
